molecular formula C20H17N3O B1233027 18,19-Dihydroangustine

18,19-Dihydroangustine

Cat. No.: B1233027
M. Wt: 315.4 g/mol
InChI Key: VNRIXQKBNOVQCB-UHFFFAOYSA-N
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Description

18,19-Dihydroangustine is a monoterpenoid indole alkaloid primarily isolated from plants of the Nauclea genus, including Nauclea officinalis, Nauclea orientalis, and Nauclea latifolia . Structurally, it is characterized by a partially saturated indole scaffold with the molecular formula C₂₀H₁₇N₃O and a molecular weight of 315.374 g/mol . Its biosynthesis involves the enzymatic hydrolysis of 18,19-dihydrovincosamide by β-glucosidase, followed by oxidation with trifluoroacetic acid (TFA) to yield the carbinolamine intermediate, which cyclizes to form this compound .

The compound exhibits notable biological activities, including in vitro antiproliferative effects against cancer cell lines and antimicrobial, antileishmanial, and antifungal properties . Its UV spectrum (in ethanol) shows absorption maxima at 221 nm (logε 4.44), 252 nm (logε 4.15), and 375–395 nm (logε 4.46–4.48), which are critical for analytical identification .

Properties

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

19-ethyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15(20),16,18-octaen-14-one

InChI

InChI=1S/C20H17N3O/c1-2-12-10-21-11-16-15(12)9-18-19-14(7-8-23(18)20(16)24)13-5-3-4-6-17(13)22-19/h3-6,9-11,22H,2,7-8H2,1H3

InChI Key

VNRIXQKBNOVQCB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=CC2=C1C=C3C4=C(CCN3C2=O)C5=CC=CC=C5N4

Synonyms

18,19-dihydroangustine

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Angustine serves as the parent compound, with this compound being its hydrogenated derivative .
  • Angustoline differs through acetylation and oxygen incorporation, altering its polarity and bioactivity .

Key Observations :

  • This compound demonstrates superior antiproliferative activity compared to Angustine, likely due to enhanced stability from hydrogenation .
  • 3,14-Dihydroangustine shows stronger antimicrobial effects, suggesting position-specific saturation influences target selectivity .

Spectroscopic and Analytical Differentiation

  • UV-Vis Spectroscopy : this compound is distinguishable by its 375–395 nm absorption (attributed to extended conjugation in the indole system), absent in Angustine and Angustoline .
  • NMR Data : The presence of protons at δ 3.2–3.5 ppm (C18–C19) in this compound contrasts with the deshielded aromatic protons in Angustine (δ 6.8–7.5 ppm) .

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